13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
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Overview
Description
13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Preparation Methods
The synthesis of 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with acridine precursors under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro-substituted acridine derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or catalytic hydrogenation, can convert the nitro group to an amino group.
Scientific Research Applications
13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Due to its antimicrobial properties, it is being investigated for use in developing new antibiotics.
Mechanism of Action
The primary mechanism of action for 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. These interactions can lead to the inhibition of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar compounds to 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine include:
Amsacrine: Another acridine derivative known for its anticancer properties.
Quinacrine: Used as an antimalarial and anticancer agent.
Acriflavine: Known for its antimicrobial and anticancer activities.
What sets this compound apart is its specific nitrobenzyl substitution, which enhances its ability to interact with biological targets and potentially increases its efficacy in various applications.
Properties
IUPAC Name |
13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-29(31)20-12-9-17(10-13-20)16-28-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)27-25(19)26(22)28/h1-10,12-13,15H,11,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAVRDFSHSQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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